Yttrium hexafluoroacetylacetonate dihydrate

説明

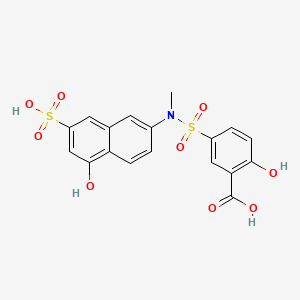

Yttrium hexafluoroacetylacetonate dihydrate is a chemical compound with the molecular formula Y(C5HF6O2)3 · 2H2O . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Yttrium hexafluoroacetylacetonate dihydrate is represented by the formula Y(C5HF6O2)3 · 2H2O . The compound has a molecular weight of 746.09 g/mol . The InChI representation of the compound isInChI=1S/3C5H2F6O2.Y/c3*6-4 (7,8)2 (12)1-3 (13)5 (9,10)11;/h3*1,12H;/q;;;+3/p-3 . Physical And Chemical Properties Analysis

Yttrium hexafluoroacetylacetonate dihydrate has a molecular weight of 710.06 g/mol . It has 0 hydrogen bond donor count, 24 hydrogen bond acceptor count, and 3 rotatable bond count . The exact mass is 709.870058 g/mol and the monoisotopic mass is also 709.870058 g/mol . The topological polar surface area is 120 Ų and it has 40 heavy atom count . The compound has a formal charge of 0 .科学的研究の応用

Solubility and Decomposition in Supercritical Fluids

- Yttrium hexafluoroacetylacetonate's solubility and decomposition properties in supercritical CO2 are studied, focusing on its potential for synthesizing ceramic precursor powders (M’hamdi et al., 1992).

Stabilization of Cubic Phase in YSZ

- Yttrium hexafluoroacetylacetonate is compared with other organometallic yttrium compounds for its efficiency in stabilizing the cubic phase in zirconia, especially in plasma-enhanced chemical vapor deposition (Espinoza-Pérez et al., 2020).

Molecular Structure Analysis

- The molecular structure of yttrium tris-hexafluoroacetylacetonate is investigated using electron diffraction and mass spectrometry, providing insights into its chemical behavior (Girichev et al., 2007).

Supercritical Fluid Deposition

- This study highlights the use of yttrium hexafluoroacetylacetonate in supercritical fluid deposition (SFD) for the formation of yttria-stabilized zirconia (YSZ) thin films, which are significant in the fabrication of electrolyte thin films for micro-solid oxide fuel cells (Trequesser et al., 2012).

Safety and Hazards

Yttrium hexafluoroacetylacetonate dihydrate is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

特性

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.2H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQQUQRBZKLQE-OHYMPEQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F18O8Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium hexafluoroacetylacetonate dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Yttrium hexafluoroacetylacetonate dihydrate in the fabrication of solid oxide fuel cells?

A1: Yttrium hexafluoroacetylacetonate dihydrate (Y6FA) serves as a precursor material in the Plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) process for fabricating yttria-stabilized zirconia (YSZ) thin films []. YSZ is a crucial component in solid oxide fuel cells (SOFCs), acting as the electrolyte.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-25,26,27,28-tetrapropoxycalix[4]arene, 97%](/img/structure/B1494236.png)

![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)

![D-[1-18O]glucose](/img/structure/B1494281.png)